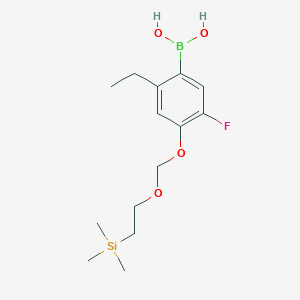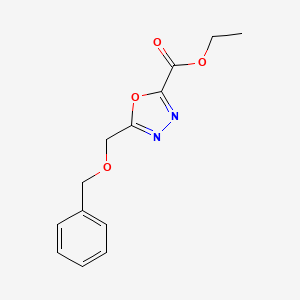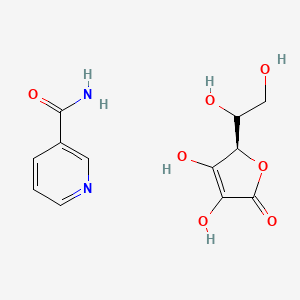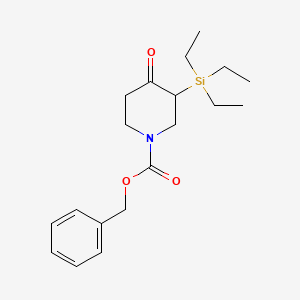
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is a complex organic compound with the molecular formula C38H75NO5. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a hexane-6,1-diyl chain, and butyloctanoate ester groups. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) involves multiple steps. One common method includes the reaction of 2-hydroxyethylamine with hexane-6,1-diol to form the intermediate ((2-hydroxyethyl)azanediyl)bis(hexane-6,1-diyl). This intermediate is then esterified with butyloctanoic acid under acidic conditions to yield the final product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of ((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the butyloctanoate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism of action of ((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing butyloctanoic acid, which can interact with cellular pathways. The compound’s overall structure allows it to integrate into lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Similar structure but with different ester groups.
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Similar structure with hexyldecanoate ester groups.
Uniqueness
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C38H75NO5 |
|---|---|
Peso molecular |
626.0 g/mol |
Nombre IUPAC |
6-[6-(2-butyloctanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-butyloctanoate |
InChI |
InChI=1S/C38H75NO5/c1-5-9-13-19-27-35(25-11-7-3)37(41)43-33-23-17-15-21-29-39(31-32-40)30-22-16-18-24-34-44-38(42)36(26-12-8-4)28-20-14-10-6-2/h35-36,40H,5-34H2,1-4H3 |
Clave InChI |
UTIHNYHBIAFBII-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCC)CCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-{6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15280914.png)
![5-Methyl-N-(4'-methyl-5-(piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)isoxazole-3-carboxamide](/img/structure/B15280915.png)
![Benzenesulfonylfluoride, 4-[4-(2-chloro-5-nitrophenoxy)butoxy]-](/img/structure/B15280921.png)
![N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B15280925.png)
![6-(2,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280928.png)

![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280940.png)

![2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15280958.png)

![Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B15280981.png)

![4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B15280991.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B15280993.png)
